ethyl N-[(benzyloxy)methanethioyl]carbamate
Overview
Description
Ethyl N-[(benzyloxy)methanethioyl]carbamate is a chemical compound with the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol . It is also known by its IUPAC name, O-benzyl O-ethyl imidothiodicarbonate . This compound is typically found in a powder form and has a melting point of 66-67°C .
Preparation Methods
The synthesis of ethyl N-[(benzyloxy)methanethioyl]carbamate involves the reaction of ethyl chloroformate with benzyloxyamine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified by recrystallization from an appropriate solvent . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl N-[(benzyloxy)methanethioyl]carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted carbamates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used but typically include sulfoxides, sulfones, thiols, and substituted carbamates .
Scientific Research Applications
Ethyl N-[(benzyloxy)methanethioyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism by which ethyl N-[(benzyloxy)methanethioyl]carbamate exerts its effects involves the interaction with specific molecular targets, such as enzymes or proteins . The compound can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity . This interaction can disrupt normal biochemical pathways and result in various biological effects .
Comparison with Similar Compounds
Ethyl N-[(benzyloxy)methanethioyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-[(phenylmethoxy)thioxomethyl]carbamate: Similar in structure but with different substituents on the carbamate group.
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
ethyl N-phenylmethoxycarbothioylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-2-14-10(13)12-11(16)15-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDUZTLWYNAWGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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